molecular formula C15H13F6N3O4S2 B560095 SR1001 CAS No. 1335106-03-0

SR1001

货号: B560095
CAS 编号: 1335106-03-0
分子量: 477.4 g/mol
InChI 键: OZBSSKGBKHOLGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SR1001 是一种选择性反向激动剂,靶向 RORα(视黄酸受体相关孤儿受体 α)和 RORγt(视黄酸受体相关孤儿受体 γ T)。这些受体属于核受体超家族,在调节基因表达、免疫反应和昼夜节律中起着至关重要的作用 。现在,让我们进一步探索。

作用机制

SR1001 的机制涉及与 RORα 和 RORγt 结合,充当反向激动剂。通过抑制它们的活性,this compound 调节基因表达和下游途径。 精确的分子靶点和途径仍然是研究的活跃领域。

准备方法

合成路线: SR1001 的合成制备涉及特定的化学反应。不幸的是,文献中没有 readily available 的详细合成路线。研究人员已在实验室成功合成 this compound。

反应条件: this compound 合成的确切反应条件仍然是专有的。研究人员通常优化反应参数,例如温度、溶剂和催化剂,以实现高产率。

工业生产: this compound 并未在工业规模上生产。它的合成主要发生在研究实验室中,用于科学研究。

化学反应分析

反应性: SR1001 经历各种化学反应,包括氧化、还原和取代。由于已发表的数据有限,具体的例子很少。

常用试剂和条件:

    氧化: this compound 可能与氧化剂(例如过氧化物、铬酸盐)反应形成氧化衍生物。

    还原: 用氢化物试剂(例如氢化铝锂)还原可以产生 this compound 的还原形式。

    取代: this compound 可能与合适的亲核试剂发生亲核取代反应。

主要产物: this compound 反应产生的主要产物取决于具体的反应条件。需要进一步研究才能完全阐明这些产物。

相似化合物的比较

SR1001 因其对 RORα 和 RORγt 的双重靶向而脱颖而出。类似的化合物包括:

    SR3335: 另一种 RORα 反向激动剂。

    T0901317: 一种 RORγ 激动剂。

属性

IUPAC Name

N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBSSKGBKHOLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348120
Record name N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335106-03-0
Record name N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1335106-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR1001
Reactant of Route 2
Reactant of Route 2
SR1001
Reactant of Route 3
Reactant of Route 3
SR1001
Reactant of Route 4
Reactant of Route 4
SR1001
Reactant of Route 5
Reactant of Route 5
SR1001
Reactant of Route 6
Reactant of Route 6
SR1001
Customer
Q & A

Q1: What is the primary molecular target of SR1001?

A1: this compound acts as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγt. [, , , , , , , , , , , , , , , , ]

Q2: How does this compound's interaction with RORs affect downstream signaling?

A2: By binding to the ligand-binding domain of RORs, this compound prevents coactivator recruitment, effectively inhibiting ROR-mediated gene transcription. [, ] This leads to a decrease in the expression of pro-inflammatory cytokines, particularly those associated with the Th17 cell lineage, such as IL-17A. [, , , , , , ]

Q3: What is the significance of targeting Th17 cells in various disease models?

A3: Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including acute pancreatitis, diabetic retinopathy, and experimental abdominal aortic aneurysm. [, , , ] Inhibition of Th17 cell differentiation and function through this compound treatment has shown promising therapeutic effects in preclinical models of these conditions. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H14F6N4O4S2, and its molecular weight is 476.4 g/mol.

Q5: Is there any publicly available spectroscopic data for this compound?

A5: While the research papers do not provide specific spectroscopic data, analytical techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been used for its quantification in biological samples. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily investigated for its role as an inverse agonist of RORs. No catalytic properties have been reported in these studies.

Q7: Have computational methods been employed to study this compound?

A8: While computational details are limited in the provided research, one study alludes to the use of bioinformatics analysis of ChIP-on-chip data to identify potential RORα target genes. [] This suggests the potential application of computational approaches to further investigate this compound's mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。